N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core. This heterocyclic scaffold is substituted with a 4-fluorophenyl group at position 1 and an acetamide-linked 4-butylphenyl moiety at position 3.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-2-3-4-16-5-9-18(10-6-16)27-21(30)14-28-15-25-22-20(23(28)31)13-26-29(22)19-11-7-17(24)8-12-19/h5-13,15H,2-4,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESKLXUULWYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the butylphenyl and fluorophenyl groups. Common reagents used in these reactions include various amines, aldehydes, and halogenated compounds under controlled conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Effects on the Acetamide Side Chain
- Compound A : 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Compound B: 2-(4-fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide () Molecular Formula: C₂₄H₂₀FN₇O₂ Key Features: The acetamide is attached to a pyrazole ring fused to the pyrazolo[3,4-d]pyrimidinone core.
Core Modifications and Hybrid Structures
- Compound C: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Molecular Formula: C₂₈H₂₂F₂N₆O₄S Key Features: Incorporates a chromen-4-one moiety, expanding the conjugated system. The sulfonamide group may enhance solubility and target affinity. Reported melting point: 175–178°C; mass: 589.1 (M⁺+1) .
Pyrimidine-Indole and Triazole Derivatives
Pyrimido[5,4-b]indole Analogues
Triazole-Based Acetamides
- Compound E : 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide ()
Data Table: Structural and Physicochemical Comparisons
Key Research Findings and Implications
Core Modifications : Hybrid structures like Compound C’s chromen-4-one extension demonstrate that fused aromatic systems can enhance binding to planar targets (e.g., kinases) but may complicate synthetic accessibility .
Metabolic Stability : Trifluoromethyl and sulfonamide groups (Compounds A, C) are associated with prolonged half-lives, whereas alkyl chains (e.g., butyl) may increase CYP-mediated metabolism .
Biological Activity
N-(4-butylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure: Pyrazolo[3,4-d]pyrimidine
- Functional Groups: Butylphenyl and fluorophenyl substituents
- Molecular Formula: C21H22FN5O2
- Molecular Weight: 395.44 g/mol
This unique configuration contributes to its diverse biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is crucial in inflammatory processes. This inhibition can result in reduced production of prostaglandins, leading to anti-inflammatory effects.
- Protein Kinase Inhibition: Research indicates that similar compounds in the pyrazolo family may interact with various kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation and survival.
Anti-inflammatory Activity
A study evaluating a series of pyrazolo derivatives demonstrated that compounds structurally related to this compound exhibited significant anti-inflammatory properties. For instance:
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ4 | 0.200 | Moderate |
| N-(compound) | 1.33 | Moderate |
These findings suggest that the compound may have comparable or superior anti-inflammatory potency compared to established COX inhibitors like Celecoxib and Rofecoxib .
Anticancer Activity
The potential anticancer properties of pyrazolo derivatives have also been explored. For example:
- Cell Line Studies: Compounds similar to this compound were evaluated against various cancer cell lines (e.g., breast and colon cancer), showing promising results in inhibiting cell growth through apoptosis induction.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound class:
- In Vivo Studies: Animal models treated with pyrazolo derivatives exhibited reduced inflammation markers and improved recovery rates from induced inflammatory conditions.
- Molecular Docking Studies: Computational analyses have shown strong binding affinities of this compound to target enzymes like COX-II and various kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
